![molecular formula C15H19Cl2NO B5791532 2,4-dichloro-N-cyclohexyl-N-ethylbenzamide](/img/structure/B5791532.png)
2,4-dichloro-N-cyclohexyl-N-ethylbenzamide
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Overview
Description
2,4-dichloro-N-cyclohexyl-N-ethylbenzamide, commonly known as diclofop-methyl, is a widely used herbicide that is primarily used to control grass weeds in cereal crops. It belongs to the class of aryloxyphenoxypropionate herbicides and is known for its selective action against grass weeds.
Mechanism of Action
Diclofop-methyl works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the biosynthesis of fatty acids in plants. This inhibition leads to a disruption in the plant's ability to produce essential fatty acids, resulting in the death of the plant.
Biochemical and Physiological Effects
Diclofop-methyl has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water sources. It is also important to note that diclofop-methyl can accumulate in soil and persist for several months.
Advantages and Limitations for Lab Experiments
Diclofop-methyl is a useful tool for studying the biosynthesis of fatty acids in plants and the effects of ACC inhibition. However, its selectivity for grass weeds limits its use in studying the effects of herbicides on broadleaf plants. Additionally, its persistence in soil can make it difficult to conduct long-term experiments.
Future Directions
There are several areas of future research for diclofop-methyl. One area of interest is the development of diclofop-methyl-resistant crops, which would allow farmers to use the herbicide without the risk of crop damage. Another area of research is the development of more environmentally friendly herbicides that have less impact on aquatic organisms and soil health. Finally, there is a need for further research into the long-term effects of diclofop-methyl on soil health and the environment.
Synthesis Methods
Diclofop-methyl is synthesized by the reaction of 2,4-dichlorophenol with cyclohexylmethylamine to form 2,4-dichloro-N-cyclohexylphenol. This intermediate is then reacted with ethyl chloroformate to produce 2,4-dichloro-N-cyclohexyl-N-ethylcarbamate. Finally, the carbamate is reacted with methyl iodide to form diclofop-methyl.
Scientific Research Applications
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on the environment. It is used to control grass weeds in cereal crops such as wheat, barley, and oats. Research has shown that diclofop-methyl is effective in controlling annual grass weeds such as wild oats, barnyard grass, and foxtail.
properties
IUPAC Name |
2,4-dichloro-N-cyclohexyl-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO/c1-2-18(12-6-4-3-5-7-12)15(19)13-9-8-11(16)10-14(13)17/h8-10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYBNODDGSVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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